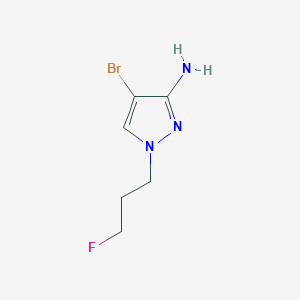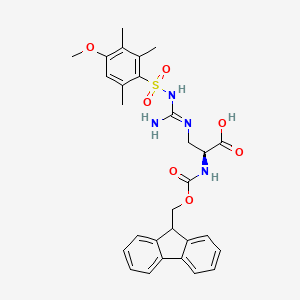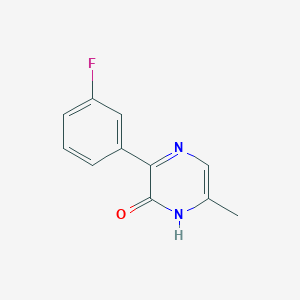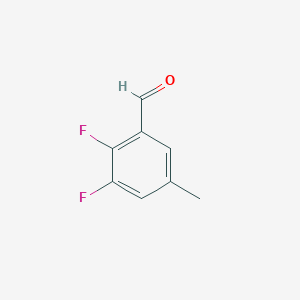
2-(Piperazin-1-YL)pyrimidine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperazin-1-yl)pyrimidine-5-carbaldehyde: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by a pyrimidine ring substituted with a piperazine moiety at the 2-position and an aldehyde group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)pyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions. For example, 2-chloropyrimidine can react with piperazine under basic conditions to form 2-(Piperazin-1-yl)pyrimidine.
Formylation: The aldehyde group is introduced at the 5-position of the pyrimidine ring through formylation reactions. This can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Piperazin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine moiety can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products
Oxidation: 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid
Reduction: 2-(Piperazin-1-yl)pyrimidine-5-methanol
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
2-(Piperazin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: It is employed in the design of chemical probes for investigating biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(Piperazin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation.
相似化合物的比较
2-(Piperazin-1-yl)pyrimidine-5-carbaldehyde can be compared with other similar compounds such as:
2-(Piperazin-1-yl)pyrimidine: Lacks the aldehyde group, which may result in different biological activity and reactivity.
2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A derivative with a phenyl group and carboxamide functionality, used as an acetylcholinesterase inhibitor for Alzheimer’s disease research.
Each of these compounds has unique structural features that influence their chemical behavior and biological activity, making this compound distinct in its applications and mechanisms of action.
属性
分子式 |
C9H12N4O |
|---|---|
分子量 |
192.22 g/mol |
IUPAC 名称 |
2-piperazin-1-ylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H12N4O/c14-7-8-5-11-9(12-6-8)13-3-1-10-2-4-13/h5-7,10H,1-4H2 |
InChI 键 |
VLSMIYJLGRKJQQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=NC=C(C=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)











